molecular formula C9H12NO6P B562998 Fenitrooxon-d6 CAS No. 1185155-54-7

Fenitrooxon-d6

Cat. No.: B562998
CAS No.: 1185155-54-7
M. Wt: 267.206
InChI Key: MJNAIAPNXYJWCT-XERRXZQWSA-N
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Description

Fenitrooxon-d6 is a deuterated analog of Fenitrooxon, an organophosphorus compound. It is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of this compound is C9H6D6NO6P, and it has a molecular weight of 267.21 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fenitrooxon-d6 involves the deuteration of Fenitrooxon. This process typically includes the substitution of hydrogen atoms with deuterium atoms. The reaction conditions for this process often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the product. The production is carried out under stringent quality control measures to meet the standards required for research applications .

Chemical Reactions Analysis

Types of Reactions: Fenitrooxon-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxides, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Fenitrooxon-d6 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Fenitrooxon-d6 exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .

Comparison with Similar Compounds

    Fenitrooxon: The non-deuterated analog of Fenitrooxon-d6.

    Malathion: Another organophosphorus compound used as an insecticide.

    Parathion: A highly toxic organophosphorus pesticide.

Comparison: this compound is unique due to the presence of deuterium atoms, which makes it particularly useful in research applications where isotopic labeling is required. Compared to Fenitrooxon, this compound provides more precise analytical results in mass spectrometry due to the distinct mass difference. Malathion and Parathion, while similar in their organophosphorus structure, differ significantly in their toxicity and specific applications .

Properties

IUPAC Name

(3-methyl-4-nitrophenyl) bis(trideuteriomethyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO6P/c1-7-6-8(4-5-9(7)10(11)12)16-17(13,14-2)15-3/h4-6H,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNAIAPNXYJWCT-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OP(=O)(OC)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OP(=O)(OC1=CC(=C(C=C1)[N+](=O)[O-])C)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661970
Record name Bis[(~2~H_3_)methyl] 3-methyl-4-nitrophenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185155-54-7
Record name Bis[(~2~H_3_)methyl] 3-methyl-4-nitrophenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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